molecular formula C24H25FN4O2 B11278948 1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(4-methoxybenzyl)piperidine-4-carboxamide

1-(6-(4-fluorophenyl)pyridazin-3-yl)-N-(4-methoxybenzyl)piperidine-4-carboxamide

Cat. No.: B11278948
M. Wt: 420.5 g/mol
InChI Key: HCYRVOUYLQGTHF-UHFFFAOYSA-N
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Description

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide is a compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse pharmacological activities and have been extensively studied for their potential therapeutic applications. The presence of the fluorophenyl and methoxyphenyl groups in its structure suggests that this compound may exhibit unique biological properties.

Preparation Methods

The synthesis of 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide typically involves multiple steps, starting from commercially available starting materials. The synthetic route generally includes the formation of the pyridazinone core, followed by the introduction of the fluorophenyl and methoxyphenyl groups. The reaction conditions often involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired product. Industrial production methods may involve optimization of these reaction conditions to improve yield and purity.

Chemical Reactions Analysis

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: For its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as Alzheimer’s disease and cancer.

    Industry: Used in the development of new materials or as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of certain enzymes or modulate the function of receptors, leading to changes in cellular signaling pathways. These interactions can result in various biological effects, depending on the specific targets and pathways involved.

Comparison with Similar Compounds

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide can be compared with other pyridazinone derivatives, such as:

  • 1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid
  • Pyridazinones containing the (4-methoxyphenyl)piperazine moiety These compounds share similar structural features but may differ in their biological activities and pharmacological properties. The presence of different substituents can significantly impact the compound’s potency, selectivity, and overall therapeutic potential.

Properties

Molecular Formula

C24H25FN4O2

Molecular Weight

420.5 g/mol

IUPAC Name

1-[6-(4-fluorophenyl)pyridazin-3-yl]-N-[(4-methoxyphenyl)methyl]piperidine-4-carboxamide

InChI

InChI=1S/C24H25FN4O2/c1-31-21-8-2-17(3-9-21)16-26-24(30)19-12-14-29(15-13-19)23-11-10-22(27-28-23)18-4-6-20(25)7-5-18/h2-11,19H,12-16H2,1H3,(H,26,30)

InChI Key

HCYRVOUYLQGTHF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=C(C=C4)F

Origin of Product

United States

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